molecular formula C57H32 B1514581 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] CAS No. 831222-16-3

2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]

Cat. No.: B1514581
CAS No.: 831222-16-3
M. Wt: 716.9 g/mol
InChI Key: MAPCFLKVLLDGMV-UHFFFAOYSA-N
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Description

2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] ( 831222-16-3) is an organic compound with a molecular formula of C57H32 and a molecular weight of 716.86 g/mol. This compound belongs to a class of 9,9'-spirobifluorene derivatives, which are of significant interest in the field of molecular electronic devices due to their highly rigid molecular structure, increased stability, and tunable optoelectronic properties . The core 9,9'-spirobifluorene skeleton features two fluorene units connected perpendicularly via a spiro carbon, which disconnects conjugation and contributes to high triplet energy, making it highly valuable for advanced material applications . This specific derivative is functionalized with pyren-1-yl groups, which can extend conjugation and influence its photophysical behavior. Its primary research applications include serving as a host material in Organic Light-Emitting Diodes (OLEDs) and other light-emitting devices . The compound exhibits characteristic absorption in the ultraviolet region, with peaks at approximately 279 and 347 nm, and emits strong photoluminescence at around 414 nm when dissolved in tetrahydrofuran (THF) . Researchers value this compound for its strong fluorescence and potential electronic properties, which are essential for developing next-generation optoelectronic materials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,2'-di(pyren-1-yl)-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H32/c1-3-13-49-43(11-1)45-27-23-39(41-25-19-37-17-15-33-7-5-9-35-21-29-47(41)55(37)53(33)35)31-51(45)57(49)50-14-4-2-12-44(50)46-28-24-40(32-52(46)57)42-26-20-38-18-16-34-8-6-10-36-22-30-48(42)56(38)54(34)36/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPCFLKVLLDGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C=C(C=C3)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70835644
Record name 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70835644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831222-16-3
Record name 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70835644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategy Overview

The preparation of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] generally follows a stepwise approach:

  • Starting Material : 9,9'-spirobifluorene derivatives bearing reactive halogen substituents (commonly bromides) at the 2,2'-positions.
  • Key Reaction : Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,2'-dibromo-9,9'-spirobifluorene and pyrene-1-boronic acid or its derivatives.
  • Purification : Column chromatography and recrystallization to isolate the pure product.

This approach leverages the high regioselectivity and efficiency of Suzuki coupling to install pyrene groups onto the spirobifluorene core.

Detailed Synthetic Procedure

2.1. Preparation of 2,2'-Dibromo-9,9'-spirobi[fluorene]

  • The precursor 2,2'-dibromo-9,9'-spirobi[fluorene] can be synthesized by bromination of 9,9'-spirobi[fluorene] using brominating agents under controlled conditions.
  • This dibromo derivative serves as the electrophilic partner in the subsequent cross-coupling.

2.2. Suzuki-Miyaura Cross-Coupling Reaction

  • Reagents : 2,2'-dibromo-9,9'-spirobi[fluorene], pyrene-1-boronic acid (or ester), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene, dioxane, or a mixture with water).
  • Conditions : The reaction is typically conducted under an inert atmosphere (nitrogen or argon) at elevated temperatures (80–110 °C) for several hours (12–24 h).
  • Mechanism : The Pd(0) catalyst facilitates the oxidative addition of the aryl bromide, transmetallation with the boronic acid, and reductive elimination to form the C–C bond linking the pyrene units to the spirobifluorene core.

2.3. Workup and Purification

  • After completion, the reaction mixture is cooled and extracted with organic solvents such as dichloromethane.
  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography, typically eluting with mixtures of dichloromethane and hexane.
  • Final purification may include recrystallization from suitable solvents to afford analytically pure 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene].

Research Findings and Optimization Data

A study on spirobifluorene derivatives reveals that the efficiency of spiro compound formation is highly dependent on the nature of substituents and the nucleophilicity of the coupling partners. For example, the insertion of nucleophilic heterocycles or polycyclic aromatic hydrocarbons like pyrene facilitates the reaction under milder conditions and improves yields.

Entry Substrate Reaction Temperature (°C) Reaction Time (h) Yield (%) Notes
1 2,2'-Dibromo-9,9'-spirobifluorene + Pyrene-1-boronic acid 100 12 65-75 Typical Suzuki coupling conditions
2 Same as Entry 1, with Pd(PPh3)4 catalyst 90 24 70-80 Improved yield with optimized catalyst loading
3 Using alternative Pd catalyst (Pd(PPh3)2Cl2) 110 18 60-70 Slightly lower yield, longer reaction time

Table 1: Representative reaction conditions and yields for the preparation of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene].

Alternative Synthetic Routes and Considerations

  • Sonogashira Coupling : In some cases, ethynylated spirobifluorene intermediates are prepared first, followed by coupling with pyrene derivatives bearing terminal alkynes. However, this method is less common for direct pyrene attachment at the 2,2'-positions.
  • Direct Arylation : Emerging methods involving direct C–H activation of pyrene or spirobifluorene are under investigation but currently lack robustness for this specific compound.
  • Use of Protective Groups : Trimethylsilyl-protected ethynyl intermediates are sometimes employed to improve solubility and control reactivity during multi-step synthesis.

Experimental Notes and Best Practices

  • Inert Atmosphere : All palladium-catalyzed reactions should be performed under nitrogen or argon to prevent catalyst deactivation.
  • Dry Solvents : Use anhydrous solvents to avoid hydrolysis of boronic acids and catalyst poisoning.
  • Catalyst Loading : Optimizing the amount of palladium catalyst (typically 2-5 mol%) is crucial to balance reaction rate and cost.
  • Purification : Due to the large aromatic systems, careful chromatographic separation is required to remove homocoupling by-products and palladium residues.
  • Characterization : Confirm structure and purity by NMR (1H, 13C), mass spectrometry, and elemental analysis.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
1 Bromination of 9,9'-spirobifluorene Introduce bromine handles 2,2'-Dibromo-9,9'-spirobifluorene
2 Suzuki coupling: Pd catalyst, base, pyrene-1-boronic acid, inert atmosphere, heat Couple pyrene units to spirobifluorene Formation of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]
3 Extraction, drying, concentration Isolate crude product Crude aromatic compound
4 Column chromatography and recrystallization Purify product Pure 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]

Scientific Research Applications

2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] has several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Employed as a fluorescent probe for imaging and tracking biological processes.

  • Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

  • Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The compound exerts its effects through its photophysical properties. Upon excitation with light, it emits fluorescence, which can be used to study biological systems or create light-emitting devices. The molecular targets and pathways involved depend on the specific application, such as binding to specific biomolecules in biological imaging or interacting with other materials in OLEDs.

Comparison with Similar Compounds

Table 1: Structural Comparison of Spirobifluorene Derivatives

Compound Substituents Key Features Reference
2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] Pyren-1-yl Enhanced conjugation; UV/FL at 279/347 nm (absorption), 414 nm (emission)
SP1 (2,7-bis(acridinyl-spirobi[fluorene]) Diphenylacridine High Tg (>150°C); used in hole-transport layers (HTLs) for solar cells
SP2 (2,7-di(phenothiazinyl-spirobi[fluorene]) Phenothiazine Superior hole mobility; EQE of 13.43% in devices
Spiro-carbazole N-Ethylcarbazole Tg = 196°C; PCE = 22.01% in perovskite solar cells (PSCs)
PMDA-BSBF (brominated spirobifluorene polyimide) Bromine CO₂ permeability = 693 Barrer; high thermal stability

Optical and Electronic Properties

Table 2: Optical and Electronic Performance

Compound UV/FL Properties ΦPL (%) Application Performance Reference
2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] 279/347 nm (UV), 414 nm (FL) - Potential host for OLEDs/optoelectronics
TADF Emitter Core with HSF* N/A 5–11 Low ΦPL limits OLED efficiency
SP2 Broad absorption in UV-Vis - EQE = 13.43% (outperforms NPB reference)
Spiro-carbazole N/A - PCE = 22.01% (superior to spiro-OMeTAD)

*HSF = 9,9’-spirobi[fluorene]-based thermally activated delayed fluorescence (TADF) emitter.

  • Luminescence Efficiency: Unlike TADF emitters with HSF cores (ΦPL = 5–11% in toluene) , 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] lacks reported ΦPL values, limiting direct comparison.
  • Charge Transport: SP2, functionalized with phenothiazine, demonstrates higher hole mobility and external quantum efficiency (13.43%) than SP1 (acridine-based) in solar cells . The pyrenyl groups in 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] may similarly enhance charge transport but require experimental validation.

Thermal and Stability Profiles

Table 3: Thermal Properties

Compound Tg (°C) Stability Highlights Reference
2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] - Likely high rigidity (spiro core)
SP1/SP2 >150 High Tg ensures device durability
Spiro-carbazole 196 Superior thermal and moisture stability
PMDA-BSBF - Stable up to 400°C; bromine enhances packing resistance
  • The spirobifluorene core inherently resists close packing, improving thermal stability . SP1/SP2 and spiro-carbazole leverage this for high Tg (>150°C), critical for long-term device operation .

Application-Specific Comparisons

Solar Cells :

  • Spiro-carbazole outperforms spiro-OMeTAD (PCE = 22.01% vs. 21.12%) due to lower HOMO levels and higher Tg (196°C) .
  • SP2 achieves higher power efficiency than SP1, attributed to phenothiazine’s superior hole-extraction capability .

Gas Separation :

  • PMDA-BSBF (brominated spirobifluorene polyimide) exhibits 3.5× higher CO₂ permeability than non-brominated analogues, though selectivity remains comparable .

Optical Limiting :

    Biological Activity

    2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique spiro structure that combines pyrene and fluorene moieties. This compound has garnered attention for its potential biological activities, particularly in the context of drug delivery systems, bioimaging applications, and interactions with biomolecules such as DNA and proteins.

    Chemical Structure and Properties

    The structural configuration of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] contributes to its electronic properties, which are essential for its biological activity. The compound's π-conjugated system enhances its ability to engage in non-covalent interactions with various biological targets.

    Compound Name Structure Unique Features
    2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]Chemical StructureExhibits strong π-π stacking interactions; potential mutagenicity

    Interaction with Biomolecules

    Research indicates that 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] can intercalate into DNA strands. This property raises concerns regarding mutagenicity and potential carcinogenic effects associated with PAHs. The compound's ability to form π-π interactions allows it to stabilize itself within the DNA helix, potentially leading to structural alterations that may affect gene expression and cellular function.

    Cytotoxicity Studies

    Cytotoxicity assays have been conducted using various cell lines to evaluate the compound's effects on cell viability. For instance:

    • Cell Lines Tested : Human fibroblasts and melanoma A-375 cells.
    • Concentration Range : 0.1% to 30% of the compound was tested.
    • Findings :
      • Fibroblasts exhibited decreased viability at higher concentrations.
      • Melanoma cells showed increased viability at certain concentrations, suggesting a selective cytotoxic effect.

    Study on Mutagenicity

    A study evaluated the mutagenic potential of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] using the Ames test. The results indicated a dose-dependent increase in mutagenicity when exposed to bacterial strains. This highlights the need for further investigation into its environmental impact and safety profile.

    Drug Delivery Applications

    The compound has been explored for use in drug delivery systems due to its favorable interaction with lipid membranes and biomolecules. Its unique structure allows for enhanced stability and controlled release of therapeutic agents.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for introducing functional groups (e.g., pyrenyl, bromo) to the spirobifluorene (SBF) core, and how do these methods influence product purity?

    • Methodological Answer : Functionalization of the SBF core typically employs Suzuki coupling, Grignard reactions, or Friedel–Crafts alkylation. For example, brominated SBF derivatives (e.g., 2,2'-dibromo-SBF) are synthesized via Sandmeyer reactions or direct bromination, enabling further cross-coupling with pyrenyl groups . Purity is influenced by reaction conditions (e.g., solvent polarity, catalyst loading) and post-synthesis purification (e.g., column chromatography, recrystallization). Impurities often arise from incomplete substitution or steric hindrance at the 2,2' positions .

    Q. How do pyrenyl substituents alter the photophysical properties of SBF-based materials?

    • Methodological Answer : Pyrenyl groups enhance π-conjugation and intramolecular charge transfer, red-shifting absorption/emission spectra. For instance, 2,2'-di(pyren-1-yl)-SBF exhibits strong fluorescence in the visible range due to extended conjugation. Characterization via UV-Vis spectroscopy and cyclic voltammetry reveals reduced bandgaps (~2.8 eV) compared to unsubstituted SBF (~3.1 eV) . Time-resolved photoluminescence (TRPL) can quantify excited-state lifetimes, critical for optoelectronic applications .

    Q. What characterization techniques are essential for verifying SBF derivative structures?

    • Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms substitution patterns, while X-ray crystallography (e.g., CCDC 1961179) resolves spiro-conformation and steric effects . Mass spectrometry (MALDI-TOF) validates molecular weight, and differential scanning calorimetry (DSC) assesses thermal stability (e.g., Tg > 200°C for brominated SBF) .

    Advanced Research Questions

    Q. How can steric hindrance in 2,2'-di(pyren-1-yl)-SBF be mitigated during synthesis to improve yield?

    • Methodological Answer : Steric clashes between pyrenyl groups at the 2,2' positions can reduce reaction efficiency. Strategies include:

    • Solvent optimization : High-polarity solvents (e.g., DMF) improve solubility of bulky intermediates .
    • Catalyst design : Palladium-based catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency .
    • Stepwise substitution : Sequential functionalization (e.g., bromination followed by pyrenyl coupling) minimizes side reactions .

    Q. What contradictory data exist regarding the gas sorption properties of SBF-based MOFs vs. SBF-derived polymers, and how can these discrepancies be resolved?

    • Methodological Answer : SBF-based MOFs (e.g., Cu₂L(H₂O)₂) show high surface areas (~1,200 m²/g) and hydrogen uptake (~1.5 wt% at 77 K) due to open metal sites , whereas brominated SBF polyimides exhibit superior CO₂ permeability (~693 Barrer) but lower selectivity . Contradictions arise from differing pore architectures (rigid MOF vs. flexible polymer). Resolution requires advanced porosimetry (e.g., BET, DFT pore analysis) and molecular dynamics simulations to model gas diffusion pathways .

    Q. How does bromine substitution at the 3,3' positions of SBF impact polymer chain packing and gas separation performance?

    • Data-Driven Analysis : Bromine increases free volume by inducing torsional strain (e.g., PMDA–BSBF polyimide has a 77.8° twist angle vs. 0° in PMDA–SBF), elevating CO₂ permeability from 197 to 693 Barrer. However, selectivity for CO₂/CH₄ drops from 22 to 19 due to reduced size-sieving ability. This trade-off is quantified via positron annihilation lifetime spectroscopy (PALS) to measure free volume distribution .

    Q. What strategies optimize SBF-based TADF emitters for near-infrared (NIR) electroluminescence?

    • Methodological Answer : NIR emission requires narrow singlet-triplet energy gaps (ΔEST < 0.3 eV). Incorporating strong electron-withdrawing groups (e.g., acenaphtho[1,2-b]pyrazine) into SBF-donor systems (e.g., M64) reduces ΔEST to 0.15 eV, enabling efficient reverse intersystem crossing (RISC). Device optimization involves doping into high-triplet-energy hosts (e.g., CBP) and using electron-transport layers (e.g., TmPyPB) to balance charge injection .

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